2-chloro-N-(4-cyanophenyl)propanamide
Description
2-Chloro-N-(4-cyanophenyl)propanamide (CAS: 572881-44-8) is a chloro-substituted propanamide derivative featuring a 4-cyanophenyl group. Its molecular formula is C₁₀H₉ClN₂O, with a molecular weight of 208.64 g/mol . Key physical properties include a melting point of 138–140°C, boiling point of 418.3±30.0°C, and density of 1.3±0.1 g/cm³ .
Properties
CAS No. |
40781-36-0 |
|---|---|
Molecular Formula |
C10H9ClN2O |
Molecular Weight |
208.64 g/mol |
IUPAC Name |
2-chloro-N-(4-cyanophenyl)propanamide |
InChI |
InChI=1S/C10H9ClN2O/c1-7(11)10(14)13-9-4-2-8(6-12)3-5-9/h2-5,7H,1H3,(H,13,14) |
InChI Key |
YJKWYWDSLSGVDW-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=C(C=C1)C#N)Cl |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C#N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Propanamides
2-Chloro-N-(4-methylphenyl)propanamide (CNMP)
- Molecular Formula: C₁₀H₁₂ClNO
- Key Differences: Replaces the 4-cyanophenyl group with a 4-methylphenyl moiety.
- Properties: The methyl group (electron-donating) increases hydrophobicity compared to the cyano group (electron-withdrawing). CNMP is utilized in continuous crystallization studies, highlighting its role in pharmaceutical intermediate synthesis .
- Applications : Key starting material for α-thio-β-chloroacrylamides, emphasizing its utility in scalable API manufacturing .
2-Bromo-N-(4-chlorophenyl)propanamide
- Molecular Formula: C₉H₉BrClNO
- Key Differences : Bromine replaces chlorine at the propanamide α-position.
Substituent Position and Bioactivity
4-Cyanophenyl vs. 3-Cyanophenyl Analogs
- Example: Compound 80 (3-cyanophenyl analog) exhibits reduced dual RNase H/IN inhibition (IC₅₀: 1.77 µM RNase H, 1.18 µM IN) compared to the 4-cyanophenyl derivative 79, underscoring the importance of para-substitution for balanced inhibitory activity .
- Meta-Substituted Analogs: Compounds 81 (5-pyrimidyl) and 82 (3-cyanophenyl) show higher selectivity for RNase H over IN compared to para-substituted analogs, suggesting meta-substitution favors target specificity .
Functional Group Modifications
2-Chloro-N-(4-cyanophenyl)acetamide
- Molecular Formula : C₉H₇ClN₂O
- Key Differences : Acetamide (C₂ backbone) replaces propanamide (C₃).
- Impact : Shorter carbon chain reduces molecular weight (192.62 g/mol ) and alters solubility. Used in synthetic organic chemistry for intermediate synthesis .
2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)propanamide
- Molecular Formula : C₇H₉ClN₂OS
- Key Differences: Thiazole ring replaces the 4-cyanophenyl group.
Complex Substitutions
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide
- Molecular Formula : C₁₆H₁₉ClN₂O
- Key Features : Combines chlorophenethyl and isobutylphenyl groups.
- Synthesis : Prepared via Schotten-Baumann reaction, demonstrating adaptability in amide bond formation for diverse pharmacological scaffolds .
MR-39
Comparative Data Table
Key Research Findings
- Substituent Position: Para-substituted 4-cyanophenyl groups optimize dual enzyme inhibition (RNase H/IN), while meta-substitution enhances selectivity .
- Halogen Effects : Bromine analogs exhibit slower reaction kinetics due to steric bulk, whereas chlorine balances reactivity and stability .
- Backbone Modifications : Propanamide derivatives (C₃) generally show higher thermal stability compared to acetamides (C₂), as seen in melting point data .
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